molecular formula C18H22N6S B12266302 N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12266302
M. Wt: 354.5 g/mol
InChI Key: GZHGYGIZXFVFBU-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of pyrimidine, piperazine, and thienopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine and pyrimidine derivatives, such as:

Uniqueness

N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N6S

Molecular Weight

354.5 g/mol

IUPAC Name

N,N,4-trimethyl-6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H22N6S/c1-13-12-16(21-18(20-13)22(2)3)23-7-9-24(10-8-23)17-14-5-11-25-15(14)4-6-19-17/h4-6,11-12H,7-10H2,1-3H3

InChI Key

GZHGYGIZXFVFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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